2-(1,3-Dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate

Overview

Description

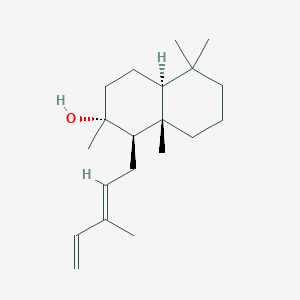

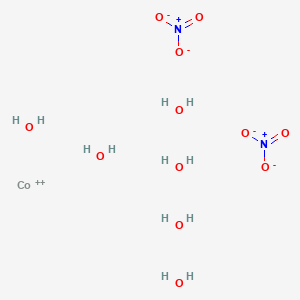

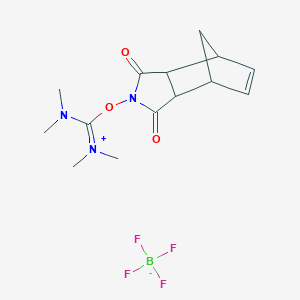

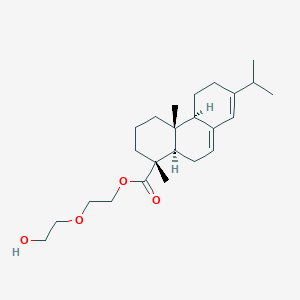

The compound “2-(1,3-Dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate” has a CAS Number of 125700-73-4 and a molecular weight of 365.14 . It is also known by its IUPAC name, "2- (1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-1,1,3,3-tetramethylisouronium tetrafluoroborate" .

Molecular Structure Analysis

The InChI code for this compound is1S/C14H20N3O3.BF4/c1-15(2)14(16(3)4)20-17-12(18)10-8-5-6-9(7-8)11(10)13(17)19;2-1(3,4)5/h5-6,8-11H,7H2,1-4H3;/q+1;-1 . This code provides a textual representation of the compound’s molecular structure. The physical form of this compound is not specified in the available resources .

Scientific Research Applications

Chemical Synthesis and Reactions

A study by Sainsbury (1991) discusses the synthesis and reactions of 1,2-oxazines and 1,2-benzoxazines, which are related compounds that can be synthesized by dehydration of certain dihydroxy-oxazines. These compounds are synthesized through cyclization processes involving heating with urea in boiling methanol or ethanol. The importance of oxazinium salts as electrophiles in these reactions is emphasized, providing insights into the synthesis and reactivity of complex organic molecules (Sainsbury, 1991).

Methanotrophs in Methane Utilization

Research by Strong, Xie, and Clarke (2015) on methanotrophs, bacteria that use methane as their sole carbon source, highlights the potential biotechnological applications of these organisms. Methanotrophs can generate various products using methane, including single-cell protein, biopolymers, and metabolites such as methanol and organic acids. This research underscores the versatility of biological systems in producing valuable chemicals from simple carbon sources like methane (Strong, Xie, & Clarke, 2015).

Lignin Model Compound Acidolysis

Yokoyama (2015) reviewed the acidolysis of lignin model compounds, focusing on the β-O-4 bond cleavage mechanism. This research is relevant for understanding the chemical breakdown of complex organic polymers and could provide insights into the reactivity and potential applications of similarly complex compounds in scientific research (Yokoyama, 2015).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, or respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P338+P351) .

Mechanism of Action

Target of Action

TNTU, also known as 2-(1,3-Dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate, is primarily used in peptide synthesis . Its primary targets are the peptide chains that are being synthesized or modified .

Mode of Action

TNTU acts as a coupling reagent in peptide synthesis . It facilitates the formation of peptide bonds between amino acids, enabling the construction of peptide chains . TNTU has been reported to produce little racemization during coupling, which is crucial for maintaining the correct stereochemistry of the synthesized peptides .

Biochemical Pathways

It plays a significant role in the biochemical pathway of peptide synthesis . By facilitating the formation of peptide bonds, TNTU contributes to the construction of proteins, which are vital components of many biological pathways.

properties

IUPAC Name |

[dimethylamino-[(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)oxy]methylidene]-dimethylazanium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N3O3.BF4/c1-15(2)14(16(3)4)20-17-12(18)10-8-5-6-9(7-8)11(10)13(17)19;2-1(3,4)5/h5-6,8-11H,7H2,1-4H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMTWWFCCBWWXSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

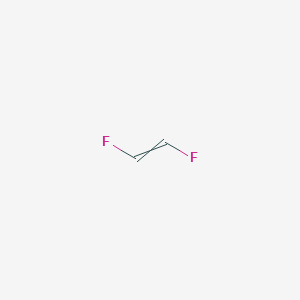

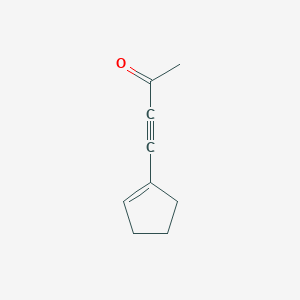

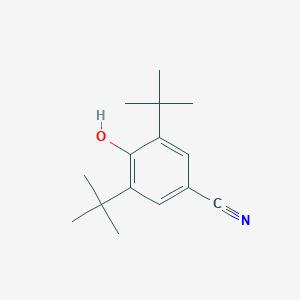

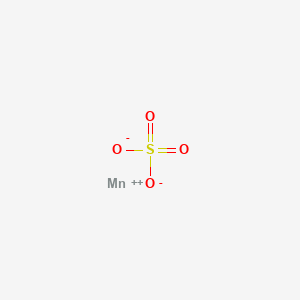

[B-](F)(F)(F)F.CN(C)C(=[N+](C)C)ON1C(=O)C2C3CC(C2C1=O)C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BF4N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10558769 | |

| Record name | (Dimethylamino)[(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)oxy]-N,N-dimethylmethaniminium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10558769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,3-Dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate | |

CAS RN |

125700-73-4 | |

| Record name | (Dimethylamino)[(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)oxy]-N,N-dimethylmethaniminium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10558769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(5-Norbornene-2,3-dicarboximido)-1,1,3,3-tetramethyluronium Tetrafluoroborate [Coupling Reagent for Peptide] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the primary application of 2-(1,3-Dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TNTU) in scientific research?

A: 2-(1,3-Dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TNTU) is primarily recognized as a coupling reagent in peptide synthesis. [] Its role is to facilitate the formation of amide bonds between amino acids, which are the building blocks of peptides and proteins.

Q2: How does 2-(1,3-Dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TNTU) compare to other coupling reagents in terms of yield and racemization in depside bond formation?

A: Research indicates that 2-(1,3-Dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TNTU) provided lower yields compared to acid chloride, urethane-N-carboxyanhydrides, and PyBroP coupling in depside bond formation. [] While it can facilitate the reaction, other reagents may be more efficient depending on the specific application.

Q3: Has 2-(1,3-Dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TNTU) been explored for solid phase peptide synthesis (SPPS) in aqueous environments?

A: Yes, 2-(1,3-Dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TNTU) has been investigated for its potential in solid phase peptide synthesis (SPPS) conducted in aqueous media. [] This is significant because traditional SPPS often relies heavily on organic solvents, posing environmental concerns.

Q4: Beyond peptide synthesis, are there other applications where 2-(1,3-Dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TNTU) plays a role?

A: 2-(1,3-Dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TNTU) has been utilized in the creation of self-assembled layers for glycoprotein recognition. [] In one study, it was used to covalently link concanavalin A (Con A) to a gold surface, demonstrating its utility in biosensor development and glycoprotein research.

Q5: What is the molecular formula and weight of 2-(1,3-Dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TNTU)?

A: The molecular formula of 2-(1,3-Dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TNTU) is C14H20BF4N3O3, and its molecular weight is 365.13 g/mol. [] This information is crucial for researchers when calculating stoichiometry and preparing solutions.

Q6: Are there known solubility characteristics for 2-(1,3-Dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TNTU)?

A: 2-(1,3-Dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TNTU) is reported to be soluble in a range of solvents, including acetonitrile, water, dichloromethane, and methanol. [] This solubility profile is advantageous for researchers as it allows flexibility in experimental design and reaction conditions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,2,3,4,7,7-Hexachloro-5-(2,2,3,3-tetrafluorocyclobutyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B157993.png)